Ferric Glutamate Chelate (Glu-Fe(III)) Outperforms Ferrous Sulfate and Iron Dextran on Hematological Recovery in IDA Mice
In a 2024 head-to-head study, IDA mice receiving Glu-Fe(III) showed superior improvement in hemoglobin (HGB), red blood cell count (RBC), and hematocrit (HCT) compared to equal-iron-dose ferrous sulfate and commercially available iron dextran over four weeks of oral gavage [1]. Additionally, Glu-Fe(III) reduced total iron-binding capacity (TIBC) and transferrin (TRF) levels while increasing serum iron (SI) more effectively than the comparators [1]. Exact numerical values were reported in the full text but are paywalled; the published abstract confirms statistically significant superiority of Glu-Fe(III) across all measured hematological parameters [1].
| Evidence Dimension | Hematological recovery in IDA mice (HGB, RBC, HCT, SI, TIBC, TRF) |
|---|---|
| Target Compound Data | Glu-Fe(III) produced superior quantitative improvements in all hematological indices relative to comparators (exact values in paywalled full text). |
| Comparator Or Baseline | Ferrous sulfate (equal iron dose) and iron dextran (commercial product) |
| Quantified Difference | Glu-Fe(III) > ferrous sulfate and iron dextran on HGB, RBC, HCT, SI, TIBC, and TRF (p < 0.05; exact delta unavailable from accessible abstract). |
| Conditions | IDA mouse model (low-iron diet + bloodletting), 4-week oral gavage, n=5 per group, equal iron dosing. |
Why This Matters
For procurement decisions in nutritional or pharmaceutical development, this direct evidence demonstrates that the ferric glutamate chelate can achieve superior hematological correction at equal iron doses compared to the most widely used iron supplement (ferrous sulfate) and a parenteral benchmark (iron dextran).
- [1] Ren, Z., Liu, X., Lu, S., Yang, W., & Li, H. (2024). Evaluation the iron supplementation effect of glutamate chelated iron on iron deficiency anemia of mice. Journal of Hebei University (Natural Science Edition), 44(4), 365-372. View Source
